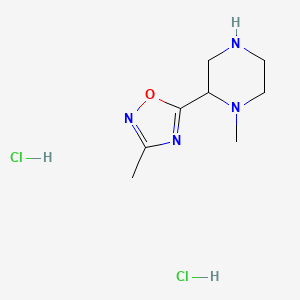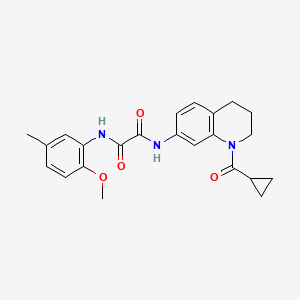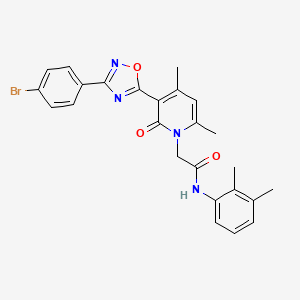![molecular formula C15H13ClN6S B2876927 2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole CAS No. 127142-30-7](/img/structure/B2876927.png)
2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. This compound contains a chlorophenylamine group, a pyridinyl group, and a thiadiazole ring, which contributes to its unique chemical properties and reactivity. Thiadiazoles are heterocyclic compounds with versatile applications, often studied for their potential in medicinal chemistry, agriculture, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole involves the reaction of 2-chlorophenyl isothiocyanate with hydrazine hydrate, followed by cyclization with 2-pyridinecarboxaldehyde under reflux conditions. The reaction typically proceeds in an organic solvent such as ethanol or acetonitrile, with catalytic amounts of acid to facilitate the cyclization process. The reaction mixture is usually heated to a temperature between 60°C and 80°C for several hours until the formation of the thiadiazole ring is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions for higher yields and purity. This includes controlled addition of reagents, precise temperature regulation, and the use of continuous flow reactors to enhance reaction efficiency. Purification steps often involve recrystallization or chromatography to remove any impurities and isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: Under oxidative conditions, this compound can form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the chlorophenylamine group or the pyridinyl ring, potentially leading to dechlorinated or partially hydrogenated products.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or various electrophiles for electrophilic substitution.
Major Products Formed
Oxidation products: Sulfoxides or sulfones.
Reduction products: Dechlorinated or hydrogenated derivatives.
Substitution products: Functionalized derivatives with new substituents introduced at the chlorophenyl or pyridinyl positions.
Scientific Research Applications
Chemistry
This compound is investigated for its utility in organic synthesis and as a building block for more complex molecules. Its unique structure enables the exploration of new reaction mechanisms and synthetic pathways.
Biology
Researchers study this compound for its potential as a biochemical probe. Its interactions with various biomolecules can help elucidate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. Potential applications include antimicrobial, antifungal, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of novel materials, such as polymers with specific properties. Its reactivity and functional groups allow for the creation of materials with desirable mechanical or chemical characteristics.
Mechanism of Action
2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole exerts its effects through multiple mechanisms:
Molecular Targets: The compound interacts with enzymes, receptors, or DNA, depending on its specific application. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in cancer research, it could target specific cellular pathways to induce apoptosis.
Pathways Involved: The compound can affect signaling pathways, metabolic pathways, or gene expression, depending on its biological context. Its effects on cellular processes can be studied using various biochemical and molecular biology techniques.
Comparison with Similar Compounds
Comparison
Compared to other thiadiazoles, 2-(2-chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the chlorophenyl and pyridinyl groups can enhance its ability to bind to biological targets, while other thiadiazoles may lack this specificity.
List of Similar Compounds
2-(2-Chlorophenylamino)-1,3,4-thiadiazole: Lacks the pyridinyl substituent, potentially altering its biological activity.
5-Phenyl-2-amino-1,3,4-thiadiazole: Contains a phenyl group instead of the chlorophenyl and pyridinyl groups, affecting its reactivity and applications.
2-(Pyridin-2-yl)-5-amino-1,3,4-thiadiazole:
Properties
CAS No. |
127142-30-7 |
|---|---|
Molecular Formula |
C15H13ClN6S |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
5-N-(2-chlorophenyl)-2-N-[(E)-1-pyridin-2-ylethylideneamino]-1,3,4-thiadiazole-2,5-diamine |
InChI |
InChI=1S/C15H13ClN6S/c1-10(12-7-4-5-9-17-12)19-21-15-22-20-14(23-15)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H,18,20)(H,21,22)/b19-10+ |
InChI Key |
LFQYVEKIPOWWHT-VXLYETTFSA-N |
SMILES |
CC(=NNC1=NN=C(S1)NC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Isomeric SMILES |
C/C(=N\NC1=NN=C(S1)NC2=CC=CC=C2Cl)/C3=CC=CC=N3 |
Canonical SMILES |
CC(=NNC1=NN=C(S1)NC2=CC=CC=C2Cl)C3=CC=CC=N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2876844.png)




![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2876852.png)
![2-{[(2-Methoxyphenyl)methyl]sulfanyl}-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2876855.png)






![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2876867.png)
